molecular formula C10H13F2NO B13054386 1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL

1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL

Cat. No.: B13054386
M. Wt: 201.21 g/mol
InChI Key: CQTJIMJWTQPZLP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL can be synthesized through a multi-step process involving the following key steps:

Industrial Production Methods: In an industrial setting, the production of this compound involves optimizing the reaction conditions to achieve high yield and purity. This includes controlling parameters such as temperature, pressure, and reaction time. The use of catalysts and solvents may also be employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The presence of the difluoromethyl group enhances its binding affinity and selectivity towards certain targets .

Comparison with Similar Compounds

Uniqueness: 1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL is unique due to the specific positioning of the difluoromethyl group, which imparts distinct chemical and biological properties. This positioning can influence the compound’s reactivity, binding affinity, and overall efficacy in various applications .

Properties

Molecular Formula

C10H13F2NO

Molecular Weight

201.21 g/mol

IUPAC Name

1-amino-1-[4-(difluoromethyl)phenyl]propan-2-ol

InChI

InChI=1S/C10H13F2NO/c1-6(14)9(13)7-2-4-8(5-3-7)10(11)12/h2-6,9-10,14H,13H2,1H3

InChI Key

CQTJIMJWTQPZLP-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC=C(C=C1)C(F)F)N)O

Origin of Product

United States

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